molecular formula C8H6N2O3 B1465904 2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 927801-24-9

2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid

Katalognummer: B1465904
CAS-Nummer: 927801-24-9
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: WTVKGSVSDUGHFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid is unique due to its fused oxazole-pyridine ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Eigenschaften

CAS-Nummer

927801-24-9

Molekularformel

C8H6N2O3

Molekulargewicht

178.14 g/mol

IUPAC-Name

2-methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c1-4-10-6-2-5(8(11)12)3-9-7(6)13-4/h2-3H,1H3,(H,11,12)

InChI-Schlüssel

WTVKGSVSDUGHFA-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)N=CC(=C2)C(=O)O

Kanonische SMILES

CC1=NC2=C(O1)N=CC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.